molecular formula C9H9NaO5 B1669798 Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate CAS No. 67920-52-9

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

Cat. No. B1669798
CAS RN: 67920-52-9
M. Wt: 220.15 g/mol
InChI Key: ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as Sodium 3-(3,4-dihydroxyphenyl)-DL-lactate, is an analytical standard . It is also known by the synonyms α,3,4-Trihydroxybenzenepropanoic acid sodium salt, and 3-(3,4-Dihydroxyphenyl)lactic acid sodium salt . The empirical formula is C9H9NaO5 and it has a molecular weight of 220.15 .


Synthesis Analysis

The synthesis of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate was reported to be from 3,4-dihydroxybenzaldehyde and acetylglycine to give α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, which subjected to hydrolysis, reduction and salification in 31% overall yield .


Molecular Structure Analysis

The molecular structure of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is represented by the SMILES string [Na+].OC(Cc1ccc(O)c(O)c1)C([O-])=O . The InChI key is ZMMKVDBZTXUHFO-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is an analytical standard with an assay of ≥95.0% (HPLC). It has a limited shelf life, with the expiry date on the label. It is suitable for HPLC and gas chromatography (GC) techniques, and has impurities of ≤12.0% water .

Scientific Research Applications

Medical Applications

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as L-DOPA, is a precursor to the neurotransmitter dopamine . It is currently the therapeutic drug of choice in the treatment of Parkinson’s disease .

Food Analysis

The electrochemical detection of L-DOPA has been exploited in food analysis . Quantification of L-DOPA is important in the underutilized legume, Mucuna pruriens (velvet beans). Ingestion of excessive amounts of L-DOPA can lead to severe psychosis, nausea, emesis, arrhythmia, hypotension, and dyskinesias .

Enzymatic Synthesis

Enzymatic synthesis of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been reported . The enzymic oxidation of this compound produces 3,4-dihydroxyacetophenone as the major isolatable product .

Microcirculatory Disturbance

3,4-dihydroxyphenyl lactic acid (DLA), a major ingredient of Salvia miltiorrhiza, has been studied for its effect on lipopolysaccharide (LPS) -induced mouse cerebral cortical microcirculatory disturbance .

Heparinase Production

Research has been conducted on the mechanism of CaCO3 promoting heparinase production from Flavobacterium heparinum .

Amperometric Detection

Amperometric detection of L-DOPA on a glassy carbon electrode at oxidation potential of +0.70 V in Mucuna pruriens after micro-high performance liquid chromatography separation is reported . This method was employed to determine L-DOPA in raw and cooked beans after water extraction through a 0.45 μm membrane with no further sample treatment .

properties

IUPAC Name

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

CAS RN

67920-52-9
Record name 67920-52-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 2
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 3
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 4
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 5
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Reactant of Route 6
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.